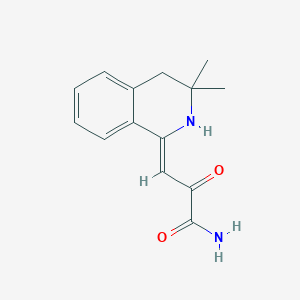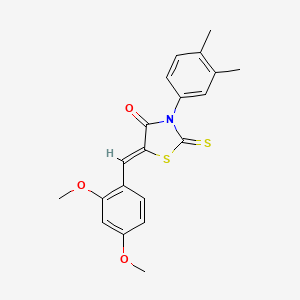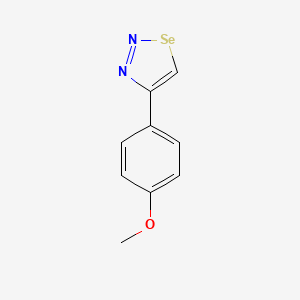![molecular formula C18H21N5OS3 B11079402 3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11079402.png)
3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 3-amino-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
Structure: It combines a bicyclic thieno[3,2-e]pyridine core with a 1,3,4-thiadiazole ring and an ethylsulfanyl group.
Preparation Methods
Synthetic Routes::
- The synthetic routes for this compound involve intricate steps, including cyclization reactions and amide formation.
- Starting materials include appropriate precursors containing the necessary functional groups.
- Specific reaction conditions (solvents, temperatures, catalysts) are crucial for successful synthesis.
- While I couldn’t find direct information on industrial-scale production, laboratory-scale synthesis provides insights.
- Researchers often optimize reactions for scalability, considering yield, cost, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions, leading to various oxidation states.
Reduction: Reduction processes can modify functional groups.
Substitution: Substituents on the thiadiazole ring or the pyridine core can be replaced.
Amide Formation: The compound’s carboxamide group participates in amide bond formation.
Cyclization: Acid-catalyzed cyclization reactions are common.
Thiol Reactions: Ethylsulfanyl group reactions involve thiols.
Amide Formation: Carboxylic acid derivatives react with amines to form amides.
- Cyclization can yield angular or linear products.
- The exact products depend on substituents and reaction conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and novel derivatives.
Biology: Explore its interactions with biomolecules (enzymes, receptors).
Medicine: Assess its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, sensors).
Mechanism of Action
Targets: Identify molecular targets (proteins, enzymes) affected by the compound.
Pathways: Study how it modulates cellular pathways (e.g., signaling cascades).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused ring system, ethylsulfanyl group).
Similar Compounds: Explore related structures (e.g., other thienopyridines).
Properties
Molecular Formula |
C18H21N5OS3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
6-amino-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H21N5OS3/c1-2-25-18-23-22-17(27-18)21-15(24)14-13(19)11-9-10-7-5-3-4-6-8-12(10)20-16(11)26-14/h9H,2-8,19H2,1H3,(H,21,22,24) |
InChI Key |
QDBSJVVUIMLICV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079320.png)
![2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079322.png)
![3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11079324.png)
![3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11079332.png)
![(5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11079337.png)



![3-{5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid](/img/structure/B11079363.png)
![1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079368.png)

![1-(2,6-Diethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B11079381.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11079387.png)
![ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11079391.png)
